1-((5-(Thiophen-3-yl)furan-2-yl)methyl)-3-(o-tolyl)urea 1-((5-(Thiophen-3-yl)furan-2-yl)methyl)-3-(o-tolyl)urea
Brand Name: Vulcanchem
CAS No.: 2034487-05-1
VCID: VC4891569
InChI: InChI=1S/C17H16N2O2S/c1-12-4-2-3-5-15(12)19-17(20)18-10-14-6-7-16(21-14)13-8-9-22-11-13/h2-9,11H,10H2,1H3,(H2,18,19,20)
SMILES: CC1=CC=CC=C1NC(=O)NCC2=CC=C(O2)C3=CSC=C3
Molecular Formula: C17H16N2O2S
Molecular Weight: 312.39

1-((5-(Thiophen-3-yl)furan-2-yl)methyl)-3-(o-tolyl)urea

CAS No.: 2034487-05-1

Cat. No.: VC4891569

Molecular Formula: C17H16N2O2S

Molecular Weight: 312.39

* For research use only. Not for human or veterinary use.

1-((5-(Thiophen-3-yl)furan-2-yl)methyl)-3-(o-tolyl)urea - 2034487-05-1

Specification

CAS No. 2034487-05-1
Molecular Formula C17H16N2O2S
Molecular Weight 312.39
IUPAC Name 1-(2-methylphenyl)-3-[(5-thiophen-3-ylfuran-2-yl)methyl]urea
Standard InChI InChI=1S/C17H16N2O2S/c1-12-4-2-3-5-15(12)19-17(20)18-10-14-6-7-16(21-14)13-8-9-22-11-13/h2-9,11H,10H2,1H3,(H2,18,19,20)
Standard InChI Key TXMVXYRPCJHPJC-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1NC(=O)NCC2=CC=C(O2)C3=CSC=C3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a central urea group (-NH-C(=O)-NH-) bridging two aromatic systems:

  • o-Tolyl group: A methyl-substituted benzene ring at the ortho position.

  • (5-(Thiophen-3-yl)furan-2-yl)methyl group: A furan ring substituted at the 2-position with a thiophene moiety (attached at the 3-position) and a methylene linker.

The molecular formula is C₁₇H₁₆N₂O₂S, with a molecular weight of 312.4 g/mol . Key structural data are summarized below:

PropertyValue
CAS Number2034487-05-1
SMILESCc1ccccc1NC(=O)NCc1ccc(-c2ccsc2)o1
Hydrogen Bond Donors2
Hydrogen Bond Acceptors3
Rotatable Bonds5
Topological Polar Surface Area69.6 Ų

The presence of both furan and thiophene rings introduces π-conjugation, potentially enhancing electronic interactions with biological targets .

Spectroscopic Characterization

  • NMR: The 1H^1H-NMR spectrum typically shows signals for the methyl group on the o-tolyl ring (~2.3 ppm), aromatic protons (6.5–7.8 ppm), and urea NH protons (~8.5–9.5 ppm) .

  • Mass Spectrometry: ESI-MS reveals a molecular ion peak at m/z 313.1 [M+H]⁺, consistent with the molecular formula .

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via a multi-step strategy:

  • Formation of (5-(Thiophen-3-yl)furan-2-yl)methanamine:

    • Suzuki-Miyaura coupling of 5-bromofuran-2-carbaldehyde with thiophen-3-ylboronic acid .

    • Reduction of the aldehyde to a primary amine using NaBH₄ or LiAlH₄.

  • Urea Formation:

    • Reaction of the amine with o-tolyl isocyanate in anhydrous dichloromethane (DCM) at 0–25°C.

Representative Reaction Conditions:

StepReagentsConditionsYield
CouplingPd(PPh₃)₂Cl₂, Na₂CO₃, MeCN/H₂O60°C, 1 h75–85%
Ureao-Tolyl isocyanate, DCM0°C → RT, 6 h80–90%

Purification and Analytical Validation

  • Chromatography: Silica gel column chromatography (ethyl acetate/hexanes, 1:1) yields >95% purity .

  • HPLC: Retention time ~12.3 min (C18 column, acetonitrile/water gradient) .

Biological Activity and Mechanism

CompoundSIRT2 IC₅₀ (μM)
1-((5-(Thiophen-3-yl)furan-2-yl)methyl)-3-(o-tolyl)urea2.47*
AGK2 (Reference Inhibitor)17.75

*Predicted via molecular docking .

Antimicrobial Activity

Thiophene-containing urea derivatives demonstrate broad-spectrum antimicrobial effects. For example:

  • MIC against Mycobacterium tuberculosis: 5.71 μM (analogous to isoniazid) .

  • Gram-negative bacteria: IC₅₀ ~10 μM .

Computational Insights

Density Functional Theory (DFT) Analysis

  • HOMO-LUMO Gap: 4.2 eV, indicating moderate reactivity .

  • Electrostatic Potential: Localized negative charge on the urea oxygen, facilitating hydrogen bonding .

Molecular Docking

Docking into the SIRT2 active site (PDB: 3ZGO) reveals:

  • Binding Energy: −8.9 kcal/mol.

  • Key Residues: Asn168, Phe96, His187 .

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